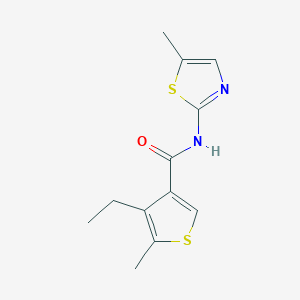

![molecular formula C23H30N2O3S B4617744 2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4617744.png)

2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including compounds similar to the one , often involves multi-step chemical reactions, starting from simple benzenesulfonamides and incorporating various functional groups to achieve the desired structural complexity. For example, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved structural characterization and highlighted π–π interactions and hydrogen-bonding interactions leading to a three-dimensional network (Mohamed-Ezzat et al., 2023).

Molecular Structure Analysis

The molecular and supramolecular structures of benzenesulfonamide derivatives reveal significant insights into their conformations and interactions. For instance, studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide demonstrated the importance of N-H...N hydrogen bonds and π-π stacking in determining the structural arrangement and stability of these compounds (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, depending on their functional groups. For example, 2-(Trimethylsilyl)ethyl benzenesulfenate reacted with several halides in the presence of tetrabutylammonium fluoride (TBAF) to afford phenyl sulfoxides as the main product, demonstrating the reactivity and potential for functionalization of these compounds (Oida et al., 1991).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure of a tetraphenylethylene derivative, for example, revealed how intermolecular forces like hydrogen bonding and π-interactions contribute to the compound's aggregation-induced emission (AIE) properties, which are significant for its optical characteristics (Jia et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are key to the applications of benzenesulfonamide derivatives. The synthesis and study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride highlighted the impact of molecular conformation on the compound's reactivity and potential for further chemical modifications (Rublova et al., 2017).

Applications De Recherche Scientifique

Pharmacokinetic Analysis

A study focused on the pharmacokinetics of TA-0201, a novel orally active non-peptide endothelin antagonist, utilized a liquid chromatography--electrospray ionization--tandem mass spectrometry system for its analysis. This method was applied to determine the concentrations of TA-0201 and its metabolites in plasma and various target tissues, such as the heart, lung, and kidney, after oral administration to male rats. The method proved successful for studying the pharmacokinetic properties of TA-0201 in rats, indicating potential applications in drug development and therapeutic monitoring (Ohashi, Nakamura, & Yoshikawa, 1999).

Synthesis and Bioactivity

Another research area involves the synthesis of heterocyclic compounds with potential antimicrobial activity. For instance, arylazopyrazole pyrimidone clubbed heterocyclic compounds were synthesized, and their structures were confirmed through analytical and spectral studies. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, showcasing the versatility of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Chemical Genetics and Plant Biology

In the field of plant biology and chemical genetics, small molecules with ethylene-like biological activity were explored to identify compounds that induce a triple response in Arabidopsis seedlings. This approach aimed to understand the action mechanisms of these compounds and their potential applications in plant growth regulation and agriculture (Oh, Hoshi, Tomio, Ueda, & Hara, 2017).

Anticancer Activity

The development of novel indenopyridine derivatives with potential anticancer activity is another application. These derivatives were synthesized and evaluated in vitro against breast cancer cell lines, demonstrating the potential of sulfonamide derivatives in the development of new anticancer drugs (Ghorab & Al-Said, 2012).

Propriétés

IUPAC Name |

2,4,6-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3S/c1-18-15-19(2)23(20(3)16-18)29(27,28)25(14-11-21-9-5-4-6-10-21)17-22(26)24-12-7-8-13-24/h4-6,9-10,15-16H,7-8,11-14,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBDAHPHRPYTLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)

![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)

![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4617676.png)

![N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617684.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4617693.png)

![4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)

![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)

![benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B4617723.png)

![5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4617739.png)

![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)